molecular formula C20H25FN4O2 B6757697 N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B6757697
M. Wt: 372.4 g/mol
InChI Key: GEPBLSDLSSTBPF-UHFFFAOYSA-N
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Description

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a synthetic organic compound. It features a chromenyl group, a pyrazolyl group, and a pyrrolidine carboxamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-20(2)10-16(15-7-6-14(21)9-18(15)27-20)23-19(26)25-8-4-5-17(25)13-11-22-24(3)12-13/h6-7,9,11-12,16-17H,4-5,8,10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPBLSDLSSTBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)F)NC(=O)N3CCCC3C4=CN(N=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Chromenyl Intermediate: Starting with a fluorinated benzaldehyde, undergoes a cyclization reaction to form the chromenyl core.

    Introduction of the Pyrazolyl Group: The chromenyl intermediate reacts with a pyrazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

    Formation of the Pyrrolidine Carboxamide: The final step involves coupling the intermediate with a pyrrolidine carboxylic acid derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations are optimized for maximum yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyrazolyl group can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted chromenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Gene Expression: Influence transcription factors and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide: can be compared with other chromenyl-pyrazolyl-pyrrolidine derivatives.

    Other Fluorinated Chromenyl Compounds: Such as this compound.

Uniqueness

    Structural Features: The presence of the fluorine atom and the specific arrangement of the chromenyl, pyrazolyl, and pyrrolidine groups.

    Biological Activity: Unique interactions with biological targets due to its specific structure.

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